molecular formula C18H27NO B3853496 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine

2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine

Cat. No. B3853496
M. Wt: 273.4 g/mol
InChI Key: YWHAEDFZOJVVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine, also known as DMPCM, is a synthetic compound that belongs to the class of morpholine derivatives. DMPCM has been studied for its potential use in scientific research due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. The binding of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine to the receptor prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is a critical step in the NMDA receptor-mediated signaling pathway.
Biochemical and Physiological Effects
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to have several biochemical and physiological effects. In animal studies, 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to decrease the release of dopamine and norepinephrine in the brain, which suggests that it may have potential as a treatment for certain psychiatric disorders such as depression and anxiety. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has also been shown to have analgesic effects in animal models of pain, indicating its potential use as a pain medication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine in lab experiments is its selectivity for the NMDA receptor. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to have minimal effects on other glutamate receptors, which allows for more precise investigation of the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine is its relatively short half-life, which may require frequent administration in some experiments.

Future Directions

There are several future directions for research on 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine. One area of interest is the potential use of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine as a treatment for psychiatric disorders such as depression and anxiety. Further studies are needed to investigate the efficacy and safety of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine in treating these conditions. Another area of research is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine may be a useful tool for investigating the involvement of the NMDA receptor in these diseases and for developing new treatments. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine in humans.

Scientific Research Applications

2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been studied for its potential use in scientific research as a tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in various physiological and pathological processes. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to selectively block the NMDA receptor and can be used to study the effects of NMDA receptor blockade on neuronal function.

properties

IUPAC Name

2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-14-12-19(13-15(2)20-14)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHAEDFZOJVVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(4-phenylcyclohexyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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